molecular formula C15H22N2O3 B2908034 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea CAS No. 1286726-77-9

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea

Cat. No. B2908034
CAS RN: 1286726-77-9
M. Wt: 278.352
InChI Key: JDZKMIHGWZKRFZ-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea, also known as CP-471, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and survival of cancer cells. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has also been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes, including cell migration and proliferation.
Biochemical and Physiological Effects:
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has also been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation in various disease states. Additionally, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been shown to decrease the migration and invasion of cancer cells, which can prevent metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea is its specificity for CAIX and HDAC6, which can reduce off-target effects. Additionally, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been shown to have low toxicity in vitro and in vivo. However, one limitation of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea research include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in various cancer types and inflammatory diseases, and the exploration of its potential as a diagnostic tool for CAIX overexpression in cancer. Additionally, the combination of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea with other therapeutic agents may enhance its anti-tumor and anti-inflammatory effects.

Synthesis Methods

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been synthesized using various methods, including the reaction between 4-methoxybenzyl isocyanate and 2-cyclopropyl-2-hydroxypropylamine. Another method involves the reaction between 4-methoxybenzyl isocyanate and 2-cyclopropyl-2-hydroxyethylamine. The yield of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea using these methods has been reported to be around 50%.

Scientific Research Applications

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea has been studied for its potential therapeutic applications, including its anti-tumor and anti-inflammatory effects. In one study, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea was found to inhibit the growth of human colon cancer cells in vitro. In another study, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea was found to reduce inflammation in a mouse model of colitis. These findings suggest that 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea may have potential as a therapeutic agent for the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(19,12-5-6-12)10-17-14(18)16-9-11-3-7-13(20-2)8-4-11/h3-4,7-8,12,19H,5-6,9-10H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZKMIHGWZKRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxybenzyl)urea

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